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molecular formula C13H19NO B8652399 (S)-Ibuprofenamide CAS No. 121839-86-9

(S)-Ibuprofenamide

Cat. No. B8652399
M. Wt: 205.30 g/mol
InChI Key: REUQKCDCQVNKLW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674806B2

Procedure details

4-isobutyl-α-methylphenylacetamide (2 g; 9.7 mmol), prepared according the procedure described in WO 00/24710, is dissolved in a solution (2:1) toluene/trichloromethane (30 mL). 20% in toluene phosgene (15.5 mL, 30 mmol) is added and the resulting mixture is left stirring 12 h under inert atmosphere until the complete disappearance of the starting reagent. After solvents evaporation under reduced pressure, the crude is dissolved in ethyl acetate (20 mL), the organic phase is washed with a saturated solution of NaHCO3 (2×20 mL) and with a saturated solution of NaCl (2×15 mL), dried over Na2SO4 and evaporated under vacuum to give 2-(4-isobutylphenyl)propionitrile as colourless oil (1.45 g; 7.76 mmol). Yield 80%. 1H-NMR (CDCl3): δ 7.42 (d, 2H, J=7 Hz); 7.28 (d, 2H, J=7 Hz); 4.05 (q, 1H, J=8 Hz); 2.65 (d, 2H, J=8 Hz); 1.95 (m, 1H); 1.80 (d, 3H, J=8 Hz); 1.05 (d, 6H, J=8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
toluene phosgene
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
toluene trichloromethane
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12]([NH2:14])=O)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C(Cl)(Cl)=O.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1.ClC(Cl)Cl>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH3:15])[C:12]#[N:14])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)N)C
Step Two
Name
toluene phosgene
Quantity
15.5 mL
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CC=CC=C1)C
Step Three
Name
toluene trichloromethane
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.ClC(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring 12 h under inert atmosphere until the complete disappearance of the starting reagent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting mixture is left
CUSTOM
Type
CUSTOM
Details
After solvents evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude is dissolved in ethyl acetate (20 mL)
WASH
Type
WASH
Details
the organic phase is washed with a saturated solution of NaHCO3 (2×20 mL) and with a saturated solution of NaCl (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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